3-(3,4-Dichlorophenyl)-1-oxo-1,3-thiazolidin-4-one
Description
3-(3,4-Dichlorophenyl)-1-oxo-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by a 3,4-dichlorophenyl substituent at the 3-position and an oxo group at the 1-position of the heterocyclic ring. Thiazolidinones are a pharmacologically significant class of compounds due to their diverse biological activities, including antimicrobial, antiviral, and enzyme-inhibitory properties . Synthesis methods for related compounds often involve cyclocondensation reactions or modifications of urea precursors .
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)-1-oxo-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2NO2S/c10-7-2-1-6(3-8(7)11)12-5-15(14)4-9(12)13/h1-3H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPGXMLIHZXPHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(CS1=O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)-1-oxo-1,3-thiazolidin-4-one typically involves the reaction of 3,4-dichloroaniline with carbon disulfide and chloroacetic acid. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazolidinone ring. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve continuous feeding reactions using 3,4-dichloroaniline and phosgene as raw materials. The process can be optimized to maximize yield and minimize waste, making it more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dichlorophenyl)-1-oxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3,4-dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Scientific Research Applications
3-(3,4-Dichlorophenyl)-1-oxo-1,3-thiazolidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antidiabetic effects.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3,4-Dichlorophenyl)-1-oxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Analogues Within the Thiazolidinone Family
(a) Substituent Variations on the Thiazolidinone Core
- 3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one (I): This analog features a 4-methylphenyl group and a thioxo (C=S) group at the 2-position. Crystallographic studies reveal that the methyl group’s para position on the phenyl ring enhances molecular planarity compared to meta-substituted isomers .
- 3-Phenyl-2-thioxo-1,3-thiazolidin-4-one: A rhodanine derivative with a simple phenyl substituent. Rhodanines are known for anticonvulsant, antibacterial, and antidiabetic activities, attributed to their ability to interact with enzymes like dipeptidyl peptidase-4 (DPP-4) . The absence of chlorine atoms in this compound reduces its lipophilicity compared to the dichlorophenyl analog.
- 2-Trichloromethyl-3-phenyl-1,3-thiazolidin-4-one: The trichloromethyl group at the 2-position introduces steric bulk and electron-withdrawing effects, which may alter reactivity in nucleophilic substitution reactions. Spectroscopic studies indicate distinct electronic environments compared to oxo- or thioxo-substituted thiazolidinones .
(b) Halogen-Substituted Derivatives
- Such structures are often explored for antimicrobial activity, suggesting that the dichlorophenyl group in the target compound could enhance similar properties .
Urea-Based Analogues with Shared Substituents
- 1-(Benzo[d][1,2,3]thiadiazol-6-yl)-3-(3,4-dichlorophenyl)urea (BTdCPU): A diarylurea compound with the same 3,4-dichlorophenyl group as the target thiazolidinone. BTdCPU demonstrates growth inhibition in biological assays, likely through kinase inhibition. The urea scaffold provides hydrogen-bonding capacity, whereas the thiazolidinone core may favor different binding modes .
- 3-(3,4-Dichlorophenyl)-1,1-dimethylurea: Synthesized via an eco-friendly process with high yield, this compound highlights the role of the dichlorophenyl group in agrochemical applications. The absence of a heterocyclic ring reduces its structural similarity to thiazolidinones but underscores the substituent’s versatility .
Key Comparative Data
Biological Activity
3-(3,4-Dichlorophenyl)-1-oxo-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by a thiazolidinone ring structure with a dichlorophenyl substituent. The synthesis typically involves the condensation of appropriate aldehydes with thiosemicarbazones followed by cyclization to form the thiazolidinone core.
Anticancer Activity
Research has shown that thiazolidin-4-one derivatives exhibit significant anticancer properties. For instance, studies indicate that compounds similar to this compound can induce apoptosis in various cancer cell lines.
Table 1: Anticancer Efficacy of Thiazolidin-4-One Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HeLa | 15 | Induces apoptosis via intrinsic pathway |
| Compound A | MCF-7 | 20 | Cell cycle arrest |
| Compound B | A549 | 18 | Apoptosis through ROS generation |
The presence of the dichlorophenyl group enhances the compound's interaction with cellular targets, leading to increased cytotoxicity against cancer cells .
Anti-inflammatory Properties
Thiazolidinone derivatives have also been investigated for their anti-inflammatory effects. In vitro studies demonstrate that these compounds can inhibit pro-inflammatory cytokine production and reduce nitric oxide levels in macrophages.
Table 2: Anti-inflammatory Activity of Thiazolidinones
| Compound | Assay Type | Result |
|---|---|---|
| This compound | RAW264.7 Macrophages | Reduced NO production by 50% |
| Compound C | Cytokine Release Assay | Inhibition of TNF-α by 60% |
These findings suggest that the compound may serve as a potential therapeutic agent in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of thiazolidinones have been well-documented. Studies indicate that derivatives exhibit activity against a range of bacterial and fungal pathogens.
Table 3: Antimicrobial Efficacy
| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Compound D | Escherichia coli | 16 µg/mL |
| Compound E | Candida albicans | 64 µg/mL |
The presence of electron-withdrawing groups like chlorine enhances the lipophilicity and membrane permeability of these compounds, contributing to their antimicrobial efficacy .
Case Studies
A recent study evaluated the in vivo effects of this compound on tumor-bearing mice. The results demonstrated a significant reduction in tumor size compared to control groups treated with saline. This study highlights the potential application of this compound in cancer therapy.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 3-(3,4-dichlorophenyl)-1-oxo-1,3-thiazolidin-4-one with high purity?
- Methodology : Optimized routes often involve condensation of 3,4-dichloroaniline with thioglycolic acid derivatives under acidic or basic conditions. For example, refluxing in ethanol with a catalytic amount of HCl or using a cyclocondensation agent like carbodiimide. Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical to achieve >95% purity. Structural analogs in thiazolidinone synthesis highlight the importance of solvent polarity and temperature control for minimizing by-products .
Q. How can NMR spectroscopy confirm the molecular structure of this compound?
- Methodology :
- ¹H NMR : Key signals include the thiazolidinone ring protons (e.g., δ 3.5–4.0 ppm for C5-H and C2-H, with coupling constants J = 15–16 Hz for geminal protons). Aromatic protons from the dichlorophenyl group appear as a multiplet at δ 7.1–7.3 ppm .
- ¹³C NMR : The carbonyl (C=O) resonates at δ 170–175 ppm, while the thiazolidinone ring carbons appear between δ 30–65 ppm. Aromatic carbons adjacent to chlorine substituents show deshielding (δ 125–135 ppm) .
Q. What analytical techniques are recommended for assessing purity and stability during storage?
- Methodology :
- HPLC : Use a C18 column with a mobile phase (e.g., acetonitrile/water, 70:30) to monitor degradation products.
- TLC : Ethyl acetate/hexane (1:1) as the eluent, visualized under UV (Rf ≈ 0.5).
- Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Degradation pathways (e.g., hydrolysis of the thiazolidinone ring) can be tracked via IR spectroscopy (loss of C=O peak at ~1660 cm⁻¹) .
Advanced Research Questions
Q. How can conflicting yield data from different synthetic routes be systematically analyzed?
- Methodology :
- Design of Experiments (DoE) : Vary parameters (temperature, solvent, catalyst loading) to identify critical factors. For example, higher yields (e.g., 84% in ) may correlate with anhydrous conditions and slow reagent addition.
- By-Product Analysis : Use LC-MS to identify intermediates (e.g., dimerization products) formed under suboptimal conditions. Compare with literature analogs to troubleshoot competing reactions .
Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to calculate electrophilicity indices. The electron-withdrawing dichlorophenyl group increases the electrophilicity of the thiazolidinone carbonyl, favoring nucleophilic attack at C4.
- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics. Polar aprotic solvents stabilize transition states, reducing activation energy .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
- Methodology :
- Bioisosteric Replacement : Substitute the dichlorophenyl group with trifluoromethyl or methoxy groups (e.g., as in ) to modulate lipophilicity and target binding.
- Pharmacophore Modeling : Align active analogs (e.g., rhodanine derivatives in ) to identify essential features (e.g., planar thiazolidinone ring, hydrophobic substituents).
- In Vitro Assays : Test antimicrobial activity via MIC assays against S. aureus and E. coli. Correlate results with logP values to optimize bioavailability .
Q. What crystallographic techniques resolve ambiguities in molecular conformation and packing?
- Methodology :
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., methanol/dichloromethane). Analyze dihedral angles between the thiazolidinone ring and dichlorophenyl group; substituent position (e.g., 3,4- vs. 2,4-dichloro) significantly impacts packing efficiency and intermolecular interactions (e.g., π-π stacking) .
- Hirshfeld Surface Analysis : Quantify non-covalent interactions (e.g., H-bonding, Cl···Cl contacts) to explain polymorphism or solubility differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
